
2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is a synthetic nucleoside analog It is structurally similar to cytidine but has modifications that enhance its stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Methylation: Addition of a methyl group at the 5 position of the cytidine base.
Phosphorylation: Conversion of the nucleoside to its triphosphate form through a series of phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the triphosphate moiety.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its potential as an anticancer agent by inhibiting DNA methyltransferases.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes, such as RNA-dependent RNA polymerase in viruses and DNA methyltransferases in cancer cells, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxycytidine: A DNA methyltransferase inhibitor used in cancer therapy.
5-Methyl-2’-deoxycytidine: A cytidine analog used in epigenetic studies.
Uniqueness
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is unique due to its combined modifications at the 2’ and 5 positions, which enhance its stability and biological activity. This makes it particularly effective in inhibiting specific enzymes and pathways involved in viral replication and cancer cell proliferation, offering potential advantages over other similar compounds in therapeutic applications.
Propriétés
Formule moléculaire |
C10H17FN3O13P3 |
|---|---|
Poids moléculaire |
499.17 g/mol |
Nom IUPAC |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17FN3O13P3/c1-4-2-14(10(16)13-8(4)12)9-6(11)7(15)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,15H,3H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
Clé InChI |
ZGJOFWKMPGJMDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


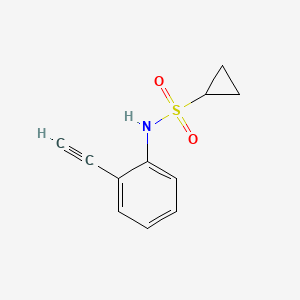
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
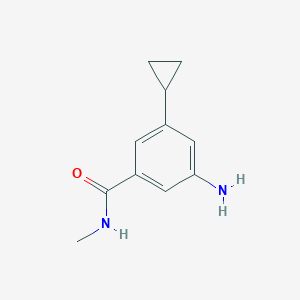

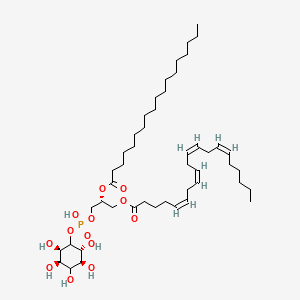
![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)

![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)

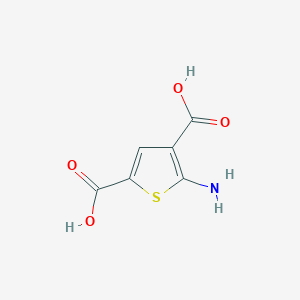
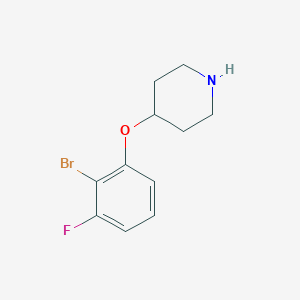
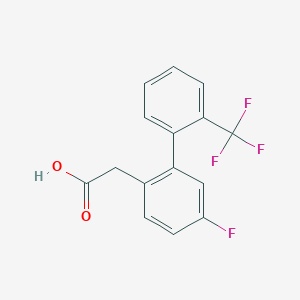
![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)

